Receptor Selectivity Profile: Absence of p75NTR Binding Compared to Endogenous NGF
Tavilermide demonstrates a differentiated receptor selectivity profile compared to the endogenous ligand, nerve growth factor (NGF). Unlike NGF, which binds to both the TrkA receptor and the p75 neurotrophin receptor (p75NTR), Tavilermide is a selective TrkA partial agonist that does not engage p75NTR . This is a critical distinction, as p75NTR activation is known to mediate pro-apoptotic and inflammatory signaling cascades in certain cellular contexts, whereas TrkA activation promotes survival, differentiation, and repair .
| Evidence Dimension | Receptor Binding Profile |
|---|---|
| Target Compound Data | Selective binding and partial activation of TrkA; No binding to p75NTR. |
| Comparator Or Baseline | Endogenous Nerve Growth Factor (NGF) binds to both TrkA and p75NTR. |
| Quantified Difference | Qualitative difference: Presence of p75NTR binding for NGF vs. absence for Tavilermide. |
| Conditions | In vitro receptor binding assays; functional cellular assays. |
Why This Matters
This selectivity profile suggests Tavilermide may achieve neurotrophic support and corneal healing with a potentially lower risk of off-target pro-inflammatory or pro-apoptotic effects compared to endogenous NGF or pan-NGF receptor agonists, a key advantage for chronic ophthalmic therapy development.
